Fmoc-L-Lys(Teoc)-OH
CAS No.: 122903-68-8
VCID: VC21539601
Molecular Formula: C27H36N2O6Si
Molecular Weight: 512,66 g/mole
* For research use only. Not for human or veterinary use.

Description |
Fmoc-L-Lys(Teoc)-OH, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-trimethylsilyl)ethoxycarbonyl-L-lysine, is a derivative of the essential amino acid lysine. It is widely used in peptide synthesis due to its unique protective groups, which allow for selective deprotection and coupling reactions. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a triethylsilyl (Teoc) group protecting the ε-amino group of lysine . Synthesis and PreparationThe synthesis of Fmoc-L-Lys(Teoc)-OH involves several steps:
Applications in Peptide SynthesisFmoc-L-Lys(Teoc)-OH is primarily used in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting groups. The Fmoc group is stable under acidic conditions and can be removed using a base like piperidine, while the Teoc group can be selectively removed using fluoride reagents such as tetrabutylammonium fluoride (TBAF) . Biological and Chemical Research ApplicationsThis compound is used in various biological and chemical research applications:
Comparison with Similar CompoundsFmoc-L-Lys(Teoc)-OH is compared with other lysine derivatives such as Fmoc-L-Lys(Boc)-OH and Fmoc-L-Lys(Mtt)-OH, which use different protecting groups for the ε-amino group. The choice of protecting group depends on the specific requirements of the peptide synthesis process . |
---|---|
CAS No. | 122903-68-8 |
Product Name | Fmoc-L-Lys(Teoc)-OH |
Molecular Formula | C27H36N2O6Si |
Molecular Weight | 512,66 g/mole |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1 |
Standard InChIKey | OPNHWQULKLODEU-DEOSSOPVSA-N |
Isomeric SMILES | C[Si](C)(C)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Synonyms | Fmoc-L-Lys(Teoc)-OH;122903-68-8;C27H36N2O6Si;AmbotzFAA1727;6937AH;ZINC169910096;N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-trimethylsilyl)ethoxycarbonyl-L-lysine |
PubChem Compound | 14463613 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume